Mercuric nitrate

Description

Properties

IUPAC Name |

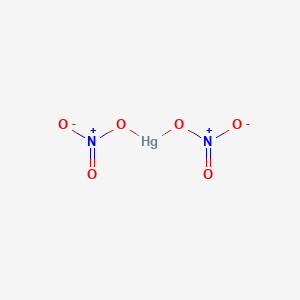

mercury(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMNPSYMZOGSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24670-15-3 (Parent) | |

| Record name | Mercuric nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044162 | |

| Record name | Mercuric nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric nitrate appears as a white crystalline solid. Toxic by inhalation, ingestion and/or skin contact. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen when heated to decomposition. Used to make other chemicals and in medicine., White to yellow powder or crystals with a sharp odor; [HSDB], COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. | |

| Record name | MERCURIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCURIC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0980 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN COLD WATER; SOL IN ACETONE, NITRIC ACID, AMMONIA; INSOL IN ALCOHOL /MERCURIC NITRATE HEMIHYDRATE/, Soluble in small amount of water and in dilute acids., Soluble in water; insoluble in ethanol, Solubility in water: good | |

| Record name | MERCURIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0980 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.3 at 20 °C (solid), 4.4 g/cm³ | |

| Record name | MERCURIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0980 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White or slightly yellow crystal powder, Deliquescent crystalline, White granules or crystalline powder; colorless, rhombic crystals. | |

CAS No. |

10045-94-0 | |

| Record name | MERCURIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FMV9338BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCURIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0980 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

79 °C | |

| Record name | MERCURIC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0980 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to Mercuric Nitrate: Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mercuric nitrate, detailing its chemical formula, structure, properties, and synthesis. This document is intended for use by researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic compound.

Chemical Formula and Structure

This compound, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula Hg(NO₃)₂ .[1] It is the mercury(II) salt of nitric acid. The compound consists of a central mercury cation (Hg²⁺) ionically bonded to two nitrate anions (NO₃⁻). This compound can exist in both anhydrous and hydrated forms, with the monohydrate (Hg(NO₃)₂ · H₂O) being a common variant.[1][2] The anhydrous form is often used as a reagent.[1] While the existence of hydrates is known, the crystal structures of the anhydrous and monohydrate forms have not been confirmed by X-ray crystallography.[1]

Physicochemical and Toxicological Properties

This compound is a colorless or white crystalline solid, which may appear slightly yellow, and has a sharp odor.[3] It is a deliquescent substance, meaning it tends to absorb moisture from the air. The compound is highly soluble in water, acetone, ammonia, and nitric acid, but insoluble in alcohol.[3][4] Upon dissolution in a large amount of water or when boiled with water, it undergoes hydrolysis to form an insoluble basic salt.[3]

This compound is a strong oxidizing agent and is highly toxic.[2] Acute exposure through ingestion, inhalation, or skin contact can be fatal.[3] Chronic exposure can lead to damage of the central nervous system and kidneys.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Notes |

| Chemical Formula | Hg(NO₃)₂ | Anhydrous |

| Hg(NO₃)₂ · H₂O | Monohydrate | |

| Molar Mass | 324.60 g/mol | Anhydrous[1] |

| 342.62 g/mol | Monohydrate[2] | |

| Melting Point | 79 °C (174 °F; 352 K) | Monohydrate, decomposes[1][4] |

| Density | 4.3 g/cm³ | Monohydrate[1][4] |

| 4.39 g/mL @ 20°C | Monohydrate[2] | |

| Oral LD50 (Rat) | 26 mg/kg | [2][5] |

| Dermal LD50 (Rat) | 75 mg/kg | [6] |

| Solubility | Soluble in water, nitric acid, acetone, ammonia | [3][4] |

| Insoluble in alcohol | [4] | |

| UN Number | 1625 | [2] |

| Hazard Class | 6.1 (Poison) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved by the reaction of elemental mercury with hot, concentrated nitric acid.[1]

Materials:

-

Elemental Mercury (Hg) - 25 g

-

Concentrated Nitric Acid (HNO₃) - 6N (approximately 38%) - 60 mL

-

Distilled Water

-

Glass reaction flask

-

Heating mantle

-

Fume hood

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a respirator with a mercury vapor cartridge.

Procedure:

-

Safety Precautions: All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Mercury and its compounds are highly toxic. Nitric acid is corrosive.

-

Reaction Setup: Carefully place 25 grams of elemental mercury into the reaction flask.

-

Addition of Nitric Acid: Slowly add 60 mL of 6N concentrated nitric acid to the flask containing the mercury. The reaction will produce toxic nitrogen dioxide gas, which must be contained within the fume hood.

-

Heating: Gently heat the mixture using a heating mantle. The heat will accelerate the reaction.[4] Continue heating until all the mercury has dissolved.

-

Completion of Reaction: To ensure the complete conversion to this compound, a simple test can be performed. Take a drop of the reaction solution and add it to a test tube containing cold water and a drop of dilute hydrochloric acid. The absence of a white precipitate of mercurous chloride (Hg₂Cl₂) indicates that the reaction is complete.[7]

-

Isolation of the Product: Once the reaction is complete, the solution will be a thick, heavy syrup.[7] Due to its high solubility and tendency to form basic salts upon addition of water, obtaining well-defined crystals is difficult.[7] The product is often stored and used in this "pasty" form, which consists of small crystals of basic this compound.[7]

-

Drying (Optional): If a more solid product is desired, the syrupy solution can be gently heated to drive off excess nitric acid and water until a pasty mass is formed.[7] Overheating should be avoided as it will cause decomposition of the this compound to mercury(II) oxide.[4] For the anhydrous form, vacuum drying can be employed.

Purification

Due to the difficulty in crystallization, purification by recrystallization is challenging.[7] If the starting materials are pure, the resulting pasty mass will primarily contain this compound and excess nitric acid.[7] Washing with a minimal amount of cold, concentrated nitric acid can be attempted to remove impurities, followed by decantation of the acid.

Disposal

This compound and its waste products are hazardous and must be disposed of according to local, state, and federal regulations. A common method for disposal is to convert the soluble this compound into an insoluble form, such as mercury sulfide (HgS), by precipitation with a sulfide source.[4] The resulting precipitate can then be collected and sent to a designated hazardous waste facility.

Chemical Reactions and Pathways

A key aspect of mercury's reactivity with nitric acid is the dependence of the product on the acid's concentration. Hot, concentrated nitric acid acts as a strong oxidizing agent, leading to the formation of the mercury(II) ion (Hg²⁺) and subsequently this compound. In contrast, dilute nitric acid reacts with an excess of mercury to form the mercury(I) ion (Hg₂²⁺), resulting in mercurous nitrate.[8][9]

Caption: Synthesis of this compound.

The following diagram illustrates the divergent reaction pathways of mercury with nitric acid based on its concentration.

Caption: Reaction of Mercury with Nitric Acid.

References

- 1. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. resources.finalsite.net [resources.finalsite.net]

- 3. This compound | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. fishersci.com [fishersci.com]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 7. prepchem.com [prepchem.com]

- 8. Mercury(I) nitrate - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric nitrate (Hg(NO₃)₂) is an inorganic compound that exists as a white crystalline solid.[1] Historically, it was utilized in the process of "carroting" felt for hats, a practice now known to be hazardous due to the compound's significant toxicity.[2] In contemporary research and industrial applications, this compound serves as a reagent in the synthesis of other mercury compounds and finds use in certain analytical methods.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key reactions. All personnel handling this compound must be thoroughly trained in its safe handling and disposal due to its highly toxic nature.

Physical Properties of this compound

This compound is a colorless or white crystalline solid, which may appear slightly yellow.[1][4] It is a deliquescent substance, meaning it has a strong tendency to absorb moisture from the air. The compound also has a sharp odor.[1]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | Hg(NO₃)₂ | [1] |

| Molar Mass | 324.60 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Density | 4.3 g/cm³ (monohydrate) | [4] |

| Melting Point | 79 °C (174 °F; 352 K) (monohydrate) | [1][4] |

| Boiling Point | Decomposes upon heating | [5] |

| Solubility | Soluble in water, acetone, ammonia, and nitric acid. Insoluble in alcohol.[1][4] | [1][4] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent and can react violently with combustible and reducing materials. Its reactivity profile necessitates careful storage and handling to prevent hazardous incidents.

Decomposition

Upon heating, this compound decomposes to form mercury(II) oxide, nitrogen dioxide, and oxygen gas.[2][3] Further heating of mercury(II) oxide will lead to its decomposition into elemental mercury and oxygen.

The overall decomposition reaction can be represented as: 2Hg(NO₃)₂(s) → 2HgO(s) + 4NO₂(g) + O₂(g)[6]

Hydrolysis

In the presence of a large amount of water or upon boiling, this compound hydrolyzes to form an insoluble basic salt.[1] This reaction is suppressed in acidic solutions, hence this compound solutions are typically prepared with the addition of nitric acid.

Incompatibilities

This compound is incompatible with a range of substances. It can form explosive compounds with acetylene, ethanol, and phosphine.[7] It also reacts vigorously with reducing agents, sulfur, and organic materials.[5] Contact with most metals will lead to corrosion.

Table 2: Summary of Chemical Reactivity

| Reactant/Condition | Product(s) | Notes |

| Heat | Mercury(II) oxide, Nitrogen dioxide, Oxygen | Decomposition reaction.[2][3] |

| Water (excess or boiling) | Insoluble basic mercury salt | Hydrolysis reaction.[1] |

| Acetylene, Ethanol, Phosphine | Shock-sensitive explosive compounds | [7] |

| Reducing agents, Sulfur, Combustible materials | Violent reaction, potential for explosion | Strong oxidizing agent.[5] |

| Most metals | Corrosion |

Experimental Protocols

Extreme caution should be exercised when performing any experiments with this compound due to its high toxicity. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of this compound

Objective: To synthesize this compound from elemental mercury and concentrated nitric acid.[2]

Materials:

-

Elemental mercury (Hg)

-

Concentrated nitric acid (HNO₃)

-

Beaker

-

Glass stirring rod

-

Hot plate

-

Fume hood

Procedure:

-

Carefully weigh a desired amount of elemental mercury and place it in a beaker under a fume hood.

-

Slowly and cautiously add an excess of concentrated nitric acid to the beaker containing the mercury. The reaction will produce toxic nitrogen dioxide gas, so it is crucial to perform this step in a well-ventilated fume hood.

-

Gently heat the mixture on a hot plate to facilitate the reaction.[2]

-

Continue heating and stirring until all the mercury has dissolved.

-

Allow the solution to cool and crystallize. The resulting white crystals are this compound.

-

The crystals can be separated from the excess nitric acid by decantation.

Determination of Melting Point

Objective: To determine the melting point of a sample of this compound using the capillary tube method.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry. If necessary, gently dry the sample in a desiccator.

-

Finely powder a small amount of the this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point (79 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Qualitative Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in water and ethanol.

Materials:

-

This compound

-

Distilled water

-

Ethanol

-

Test tubes

-

Spatula

Procedure:

-

Label two test tubes, one for water and one for ethanol.

-

Add approximately 5 mL of distilled water to the first test tube and 5 mL of ethanol to the second.

-

Using a clean spatula, add a small amount (a few crystals) of this compound to each test tube.

-

Gently agitate both test tubes and observe whether the solid dissolves.

-

Record your observations. This compound should dissolve in water but remain insoluble in ethanol.[1] Note any formation of a precipitate in the water, which would indicate hydrolysis. To prevent this, a small amount of dilute nitric acid can be added to the water.

Conclusion

This compound is a highly toxic yet chemically significant compound with well-defined physical and chemical properties. Its utility as a reagent is counterbalanced by its hazardous nature, demanding stringent safety protocols during its handling, storage, and disposal. This guide has provided a detailed overview of its key characteristics, including quantitative data, reactivity profiles, and standardized experimental procedures for its synthesis and analysis. A thorough understanding of these properties is essential for any researcher or professional working with this compound, ensuring both scientific accuracy and personal safety.

References

- 1. prepchem.com [prepchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 4. echemi.com [echemi.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. CN111690830A - Method for recovering waste mercury nitrate reagent - Google Patents [patents.google.com]

- 7. davjalandhar.com [davjalandhar.com]

A Technical Overview on the Synthesis of Mercuric Nitrate from Mercury and Nitric Acid

Disclaimer: The synthesis of mercuric nitrate involves highly toxic and corrosive materials, including mercury, concentrated nitric acid, and the generation of toxic nitrogen dioxide gas. This process should only be undertaken by trained professionals in a properly equipped laboratory with a certified fume hood and appropriate personal protective equipment. This document is intended for informational purposes for researchers and professionals and is not a guide for inexperienced individuals.

Introduction

This compound, or mercury(II) nitrate (Hg(NO₃)₂), is a white, soluble crystalline solid.[1] Historically, it was used in the felt-making process, a practice now known to have caused significant health problems due to mercury's toxicity.[1][2] In modern applications, it serves as a reagent in various chemical syntheses, including mercuration reactions and the preparation of other mercury compounds.[3] The synthesis of this compound is primarily achieved through the reaction of elemental mercury with nitric acid.

Chemical Principles

The reaction between mercury and nitric acid is an oxidation-reduction process where nitric acid acts as the oxidizing agent. The concentration of the nitric acid is a critical factor that determines the final product.

-

Reaction with Concentrated Nitric Acid: When mercury is treated with hot, concentrated nitric acid, this compound (Hg(NO₃)₂) is formed.[1][4] In this reaction, mercury is oxidized to the +2 oxidation state. The balanced chemical equation for this reaction is:

Hg(l) + 4HNO₃(conc) → Hg(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)[1]

-

Reaction with Dilute Nitric Acid: In contrast, the reaction of mercury with dilute nitric acid results in the formation of mercurous nitrate (Hg₂(NO₃)₂), where mercury is in the +1 oxidation state.[4] The equation for this reaction is:

6Hg(l) + 8HNO₃(dil) → 3Hg₂(NO₃)₂(aq) + 2NO(g) + 4H₂O(l)[5]

The formation of this compound with concentrated acid is favored because the higher concentration of the oxidizing agent and the application of heat provide sufficient energy to remove two electrons from the mercury atom.[1][5]

Physicochemical Data

The following table summarizes key quantitative data for this compound:

| Property | Value |

| Molecular Formula | Hg(NO₃)₂ |

| Molar Mass | 324.60 g/mol [6] |

| Appearance | White or slightly yellow crystalline solid[6] |

| Melting Point | 79 °C[6] |

| Density | 4.3 g/cm³ at 20°C[7] |

| Solubility | Very soluble in cold water, acetone, nitric acid, and ammonia. Insoluble in alcohol.[6] |

Experimental Considerations (Methodology Overview)

Note: The following is a generalized overview and not a detailed experimental protocol.

The synthesis of this compound is typically performed by the controlled addition of elemental mercury to an excess of hot, concentrated nitric acid.[8] The reaction is vigorous and produces toxic brown nitrogen dioxide gas, necessitating the use of a fume hood.[9] Heating is often required to initiate and sustain the reaction.[1]

The completion of the reaction can be monitored by testing for the presence of mercurous ions. A sample of the reaction mixture can be diluted with water and a drop of hydrochloric acid added. The absence of a white precipitate of mercurous chloride (Hg₂Cl₂) indicates that all the mercury has been oxidized to the mercuric state.[8]

Isolating the final product can be challenging as this compound is very soluble in water and tends to form a syrupy liquid upon evaporation.[8] Further heating can lead to the formation of basic mercury nitrates.[8] Careful evaporation is necessary to obtain the crystalline solid. This compound is hygroscopic and should be stored in a dry environment.[10]

Visualizing the Process

The following diagram illustrates the different reaction pathways based on the concentration of nitric acid.

This diagram outlines a general workflow for a chemical synthesis, which can be conceptually applied to the preparation of this compound.

References

- 1. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Mercury II Nitrate Formula, Structure, Properties, Uses [pw.live]

- 4. Mercury(I) nitrate - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. This compound | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. HgO + 2 HNO3 → Hg(NO3)2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

An In-depth Technical Guide to Mercuric Nitrate: Properties, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mercuric nitrate, a highly toxic inorganic compound with historical and contemporary applications in various scientific fields. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and use, and its impact on biological signaling pathways.

Chemical Identifiers and Physical Properties

This compound, with the chemical formula Hg(NO₃)₂, is a white crystalline solid. It is soluble in water and nitric acid. The compound exists in anhydrous and various hydrated forms, each with distinct identifiers. It is crucial to distinguish between this compound, where mercury is in the +2 oxidation state, and mercurous nitrate, which contains the dimeric cation Hg₂²⁺.

Table 1: Chemical Identifiers for this compound and its Hydrates

| Identifier | Anhydrous this compound | This compound Monohydrate | This compound Dihydrate |

| CAS Number | 10045-94-0[1][2] | 7783-34-8[1][3][4][5][6] | 22852-67-1[7] |

| PubChem CID | 24864[8] | 3084029[9] | 91886652[7] |

| EC Number | 233-152-3[1][3][5][6][8] | 233-152-3[3][5][6] | - |

| UN Number | 1625[1][8][10][11][12][13] | 1625 | - |

| Molecular Formula | HgN₂O₆[2][8] | H₂HgN₂O₇[9] | H₄HgN₂O₈ |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 324.60 g/mol (anhydrous)[2][8], 342.62 g/mol (monohydrate)[3][5][6] |

| Appearance | Colorless crystals or white hygroscopic powder[1][10][14] |

| Melting Point | 79 °C (monohydrate)[1][6][14] |

| Solubility | Soluble in water, nitric acid, acetone, and ammonia. Insoluble in ethanol.[1] |

| Density | 4.3 g/cm³ (monohydrate)[1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by reacting elemental mercury with concentrated nitric acid. The reaction is typically heated to increase the rate of reaction.

Methodology:

-

Place a known quantity of elemental mercury in a suitable reaction vessel.

-

Under a fume hood and with appropriate personal protective equipment, add concentrated nitric acid to the mercury.

-

Gently heat the mixture. The reaction will produce nitrogen dioxide gas, which is toxic and must be properly vented. The reaction is complete when the mercury has completely dissolved. Reaction: Hg + 4 HNO₃ → Hg(NO₃)₂ + 2 NO₂ + 2 H₂O

-

To obtain the solid product, the resulting solution is carefully heated to evaporate the solvent. Overheating should be avoided as it can lead to decomposition of the this compound.

Preparation of a Standard 0.1 M this compound Solution

Standardized solutions of this compound are often used in titrimetric analysis, for instance, in the determination of chloride ions.

Methodology:

-

Calculation: Determine the mass of this compound monohydrate needed. For a 0.1 M solution in 1 liter, 34.26 g is required (0.1 mol × 342.62 g/mol ).

-

Dissolution: Accurately weigh 32.46 g of this compound and transfer it to a 1-liter volumetric flask.[15] Add a mixture of 5 ml of nitric acid and 500 ml of deionized water and swirl to dissolve the solid.[15]

-

Dilution: Once dissolved, dilute the solution to the 1-liter mark with deionized water.

-

Standardization: The resulting solution should be standardized against a primary standard, such as a known concentration of sodium chloride, using an appropriate indicator like diphenylcarbazone.

Mercurimetric Titration of Chloride

This method is used to determine the concentration of chloride ions in a sample.

Methodology:

-

Sample Preparation: Pipette a known volume of the chloride-containing sample into an Erlenmeyer flask.

-

pH Adjustment: Add a few drops of bromophenol blue indicator. Adjust the pH to between 3.0 and 3.6 by adding dilute nitric acid or sodium hydroxide solution dropwise.

-

Titration: Add a diphenylcarbazone indicator. Titrate the sample with a standardized this compound solution. The endpoint is indicated by the formation of a blue-violet complex.[16] Reaction: Hg²⁺ + 2Cl⁻ → HgCl₂

Biological Interactions and Signaling Pathways

Mercury compounds are well-known for their toxicity. Inorganic mercury, such as that from this compound, exerts its toxic effects by binding to sulfhydryl groups in proteins, leading to enzyme inhibition and protein precipitation.[6]

Recent research has elucidated the impact of mercury on specific cellular signaling pathways. In murine macrophages, mercury has been shown to differentially modulate the NF-κB and p38 MAPK signaling pathways.[8]

-

Inhibition of NF-κB Pathway: Mercury inhibits the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB. This leads to a decrease in the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[8]

-

Activation of p38 MAPK Pathway: In contrast, mercury activates the p38 mitogen-activated protein kinase (MAPK) pathway. This activation leads to an increased expression of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]

This dual effect highlights a complex immunomodulatory role of mercury, where it can suppress certain inflammatory responses while amplifying others.

Visualizing the Impact of Mercury on Macrophage Signaling

The following diagrams, generated using the DOT language, illustrate the logical relationships in the signaling pathways affected by mercury in macrophages.

Caption: Mercury's differential modulation of macrophage signaling pathways.

This diagram illustrates how mercuric ions inhibit the LPS-induced NF-κB pathway, leading to decreased nitric oxide production, while simultaneously activating the p38 MAPK pathway, resulting in increased proinflammatory cytokine expression.

Safety and Handling

This compound is a highly toxic and corrosive substance. It is fatal if swallowed, inhaled, or in contact with skin.[8] It is also a strong oxidizer and can intensify fires.[8] Proper personal protective equipment, including gloves, goggles, and respiratory protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention is required.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute professional medical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and follow all institutional safety protocols when handling this compound.

References

- 1. quora.com [quora.com]

- 2. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 3. This compound | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2366683A - Preparation of organic this compound - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. prepchem.com [prepchem.com]

- 8. Mercury inhibits nitric oxide production but activates proinflammatory cytokine expression in murine macrophage: differential modulation of NF-kappaB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. toxno.com.au [toxno.com.au]

- 11. uww.edu [uww.edu]

- 12. The influence of methylmercury on the nitric oxide production of alveolar macrophages | Semantic Scholar [semanticscholar.org]

- 13. Ubiquitous toxicity of Mercuric Chloride in target tissues and organs: Impact of Ubidecarenone and liposomal-Ubidecarenone STAT 5A/ PTEN /PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmaupdater.com [pharmaupdater.com]

- 16. nemi.gov [nemi.gov]

A Comprehensive Technical Guide to the Solubility of Mercuric Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of mercuric nitrate in water and other common solvents. This document addresses the critical challenges in determining its solubility due to hydrolysis and offers a standardized protocol for its assessment.

Qualitative Solubility of this compound

This compound, a white crystalline solid, exhibits varying degrees of solubility in different solvents. While it is generally considered soluble in polar solvents, its behavior in aqueous solutions is complicated by a strong tendency to hydrolyze. This hydrolysis results in the formation of insoluble basic this compound salts, making a precise quantitative determination of solubility in pure water challenging.[1] To achieve a stable aqueous solution of this compound, the water must be acidified, typically with nitric acid, to suppress this hydrolysis.[2]

The following table summarizes the qualitative solubility of this compound in various solvents. It is important to note that quantitative data is scarce in scientific literature due to the compound's reactive nature in aqueous media.

| Solvent | Qualitative Solubility | Remarks |

| Water (cold) | Very Soluble[1] | Soluble in small amounts of water.[1] Hydrolyzes to form a cloudy solution and insoluble basic salts unless acidified with nitric acid.[1][2] |

| Water (hot) | Decomposes | Hydrolyzes rapidly to form insoluble basic salts.[2] |

| Acetone | Soluble[1][3][4] | |

| Ammonia | Soluble[1][3][4] | |

| Nitric Acid | Soluble[1][3][4] | Used to prepare stable aqueous solutions of this compound by preventing hydrolysis. |

| Ethanol | Insoluble[1][2][5] | |

| Alcohol | Insoluble[1][3][4] |

Experimental Protocol for Determining Aqueous Solubility

Due to the hydrolysis of this compound in neutral aqueous solutions, a standard experimental protocol for determining its solubility must incorporate pH control. The following method is a generalized approach for determining the solubility of hydrolyzable inorganic salts, adapted for this compound.

Objective: To determine the approximate solubility of this compound in water at a given temperature by preventing hydrolysis through acidification.

Materials:

-

This compound (Hg(NO₃)₂)

-

Distilled or deionized water

-

Concentrated nitric acid (HNO₃)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Appropriate analytical instrumentation for mercury quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Cold Vapor Atomic Absorption Spectroscopy (CVAAS))

Procedure:

-

Preparation of Acidified Water: Prepare a stock solution of acidified water by adding a small, precise amount of concentrated nitric acid to a known volume of distilled water (e.g., 0.1 M HNO₃). The exact concentration of the acid should be recorded.

-

Saturation:

-

Prepare a series of sealed flasks, each containing a precisely measured volume of the acidified water.

-

Place the flasks in a constant temperature bath set to the desired experimental temperature.

-

Add an excess of this compound to each flask. The presence of undissolved solid is essential to ensure saturation.

-

Stir the suspensions at a constant rate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is assumed to be reached, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

-

Immediately filter the sample using a syringe filter into a clean, dry volumetric flask. The filter should be compatible with acidic solutions and should not adsorb mercury ions.

-

Dilute the filtered sample to a known volume with the acidified water to bring the mercury concentration into the optimal range for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples for their mercury content using a calibrated analytical instrument (e.g., ICP-MS or CVAAS).

-

Run a blank sample of the acidified water to account for any background mercury contamination.

-

-

Calculation of Solubility:

-

Calculate the concentration of mercury in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of this compound per 100 mL of acidified water or moles per liter.

-

Safety Precautions: this compound is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. All waste containing mercury must be disposed of according to institutional and regulatory guidelines.

Visualization of Dissolution and Hydrolysis Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the chemical pathways involved when this compound is introduced into an aqueous environment. It highlights the competing processes of dissolution and hydrolysis and the role of nitric acid in stabilizing the solution.

Caption: Dissolution and hydrolysis pathway of this compound in water.

References

The Thermal Decomposition of Mercuric Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of mercuric nitrate, a process of significant interest in various fields of chemical research and development. This document details the decomposition pathways, the products formed, and the experimental methodologies used to characterize these transformations. Particular attention is paid to providing clear, quantitative data and detailed experimental protocols to aid in the replication and extension of these findings.

Introduction

This compound (Hg(NO₃)₂) is a white crystalline solid that is highly toxic and a strong oxidizing agent. Its thermal decomposition is a critical process in the synthesis of mercury oxides and elemental mercury, and understanding its behavior under thermal stress is essential for safe handling and for the development of novel synthetic routes. The decomposition process is complex, proceeding through multiple stages with the evolution of toxic gases. This guide aims to consolidate the available scientific knowledge on this topic.

Decomposition Pathways

The thermal decomposition of this compound is a multi-step process, with the final products being dependent on the temperature at which the decomposition is carried out.

Primary Decomposition

When heated, this compound initially decomposes to form mercuric oxide (HgO), nitrogen dioxide (NO₂), and oxygen (O₂). This reaction is generally observed at temperatures in the range of 350-400°C.

The balanced chemical equation for this primary decomposition is:

2Hg(NO₃)₂(s) → 2HgO(s) + 4NO₂(g) + O₂(g)

Secondary Decomposition

At higher temperatures, typically above 400°C, the mercuric oxide formed in the primary decomposition step can further decompose to yield elemental mercury (Hg) and oxygen (O₂).

The balanced chemical equation for this secondary decomposition is:

2HgO(s) → 2Hg(g) + O₂(g)

Therefore, the overall decomposition of this compound at temperatures above 400°C can be represented as:

Hg(NO₃)₂(s) → Hg(g) + 2NO₂(g) + O₂(g)

Quantitative Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound. The theoretical mass loss is calculated based on the stoichiometry of the balanced chemical equations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molar Mass | 324.60 g/mol |

| Melting Point | 79 °C (decomposes) |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and nitric acid |

Table 2: Theoretical Mass Loss During Thermal Decomposition

| Decomposition Stage | Reaction | Theoretical Mass Loss (%) |

| Primary Decomposition | 2Hg(NO₃)₂(s) → 2HgO(s) + 4NO₂(g) + O₂(g) | 46.2% |

| Overall Decomposition | Hg(NO₃)₂(s) → Hg(g) + 2NO₂(g) + O₂(g) | 100% |

Note: The experimental mass loss may vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The study of the thermal decomposition of this compound is typically carried out using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and mass loss associated with the different stages of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic nature) associated with the decomposition processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas.

-

Heating Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. Endothermic peaks indicate heat absorption (e.g., melting, decomposition), while exothermic peaks indicate heat release.

Visualizations

The following diagrams illustrate the thermal decomposition pathways of this compound.

A Deep Dive into Mercuric Nitrate: A Comparative Analysis of its Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of mercuric nitrate, Hg(NO₃)₂. Aimed at researchers, scientists, and professionals in drug development, this document delves into the distinct physicochemical properties, stability, reactivity, and applications of both forms. Detailed experimental protocols and a visualization of the toxicological pathways of mercuric ions are included to provide a practical and thorough understanding of these highly toxic yet chemically significant compounds.

Physicochemical Properties: A Comparative Overview

This compound exists as a white crystalline solid in both its hydrated and anhydrous forms.[1] While sharing a common chemical formula for the core salt, the presence of water of crystallization in the hydrated form leads to notable differences in their physical and chemical characteristics. It is important to note that neither the anhydrous nor the monohydrate form has been definitively confirmed by X-ray crystallography.[2] The most commonly available hydrated form is the monohydrate, Hg(NO₃)₂·H₂O.[3][4]

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound Hydrate (Monohydrate) | This compound Anhydrous |

| Chemical Formula | Hg(NO₃)₂·H₂O[4] | Hg(NO₃)₂[5] |

| Molar Mass | 342.62 g/mol [4] | 324.60 g/mol [5] |

| Appearance | Colorless crystals or white to slightly yellow crystalline powder.[3][6] | White crystalline solid.[5] |

| Density | 4.3 g/cm³[2][5] | No specific data found. |

| Melting Point | 79 °C (decomposes)[2][7] | Decomposes upon heating.[5] |

| Solubility | Soluble in water (hydrolyzes to form a basic salt), nitric acid, acetone, and ammonia. Insoluble in ethanol.[2][7] | Soluble in water (with hydrolysis), nitric acid, and acetone. Insoluble in alcohol.[5] |

| Hygroscopicity | Deliquescent.[8] | Expected to be highly hygroscopic. |

Stability and Reactivity

Both forms of this compound are potent oxidizing agents and are highly toxic. They should be handled with extreme caution in a well-ventilated area, with appropriate personal protective equipment.

Hydrated Form: this compound monohydrate is deliquescent, meaning it readily absorbs moisture from the air.[8] When dissolved in water, it hydrolyzes to form an insoluble basic salt.[7] Upon heating, it decomposes, releasing toxic nitrogen dioxide and oxygen gases, leaving a residue of mercuric oxide.[5]

Anhydrous Form: The anhydrous form is expected to be even more hygroscopic than the hydrate. Its reactivity is generally similar to the hydrated form, acting as a strong oxidizing agent. The absence of water may influence its reactivity in certain organic reactions where water could act as a competing nucleophile or a proton source.

Applications in Research and Development

Despite their toxicity, both forms of this compound have specific applications in laboratory and industrial settings.

-

Analytical Chemistry: A primary use of this compound (typically the hydrated form) is in the mercurimetric titration of chloride ions in aqueous samples.[9] The mercuric ions react with chloride ions to form a stable, soluble complex. The endpoint is detected using an indicator like diphenylcarbazone.[9]

-

Organic Synthesis: this compound is used as a reagent in various organic reactions, including:

-

Preparation of other mercury compounds: It serves as a precursor for the synthesis of other mercury salts and organomercury compounds.[3]

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound monohydrate from elemental mercury and nitric acid.[11]

Materials:

-

Elemental mercury (Hg)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Heating mantle or hot plate

-

Beaker and crystallizing dish

-

Fume hood

Procedure:

-

In a fume hood, carefully add 25 grams of elemental mercury to a beaker.

-

Slowly add 20 ml of 6N (25%) nitric acid to the mercury.

-

Gently warm the mixture using a heating mantle or hot plate. The reaction will produce toxic nitrogen dioxide gas, so ensure adequate ventilation.

-

Continue gentle heating until all the mercury has dissolved.

-

Once the reaction is complete, allow the solution to cool.

-

Pour the solution into a crystallizing dish and leave it to crystallize overnight.

-

Collect the resulting crystals of this compound monohydrate by filtration.

-

Dry the crystals on a filter paper, covered with another filter paper, at room temperature.

-

Store the dried crystals in a tightly sealed, properly labeled container in a cool, dry place.

Preparation of Anhydrous this compound

Anhydrous this compound can be prepared by the dehydration of the hydrated salt under vacuum.

Materials:

-

This compound hydrate

-

Vacuum oven or desiccator with a strong desiccant (e.g., phosphorus pentoxide)

-

Vacuum pump

Procedure:

-

Place a known amount of finely ground this compound hydrate in a shallow dish.

-

Place the dish in a vacuum oven or a vacuum desiccator containing a suitable desiccant.

-

Evacuate the oven or desiccator using a vacuum pump.

-

Gently heat the sample if using a vacuum oven. The temperature should be kept well below the decomposition temperature of 79 °C.

-

Continue the vacuum drying process until a constant weight is achieved, indicating that all water of crystallization has been removed.

-

Handle the resulting anhydrous this compound in a dry atmosphere (e.g., a glove box) to prevent rehydration.

-

Store the anhydrous product in a tightly sealed container in a desiccator.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a standard method for determining the water content in a substance.[12][13] This protocol provides a general outline for determining the water of hydration in this compound.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Karl Fischer reagent

-

Anhydrous methanol or other suitable solvent

-

This compound sample

Procedure:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions.

-

Add an appropriate volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.

-

Accurately weigh a sample of this compound hydrate and quickly transfer it to the titration vessel.

-

Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

-

The instrument will automatically detect the endpoint and calculate the water content.

-

The percentage of water can be used to confirm the degree of hydration of the this compound salt.

Mercurimetric Titration of Chloride Ions

This protocol outlines the determination of chloride ion concentration in a solution using a standardized this compound solution.[9]

Materials:

-

Standardized this compound solution (e.g., 0.0141 N)

-

Diphenylcarbazone indicator solution

-

Bromophenol blue indicator solution

-

Nitric acid solution (0.05 N)

-

Sodium hydroxide solution (0.05 N)

-

Chloride-containing sample

-

Burette, flasks, and other standard titration equipment

Procedure:

-

Pipette a known volume of the chloride-containing sample into a flask.

-

Add a few drops of bromophenol blue indicator. The solution should turn yellow, indicating a pH below 3.6. If the solution is blue or purple, add 0.05 N nitric acid dropwise until the color changes to yellow.

-

Add 1 mL of diphenylcarbazone indicator solution.

-

Titrate the sample with the standardized this compound solution. The endpoint is reached when the solution turns from yellow to a distinct violet/purple color.

-

Record the volume of this compound solution used.

-

Calculate the chloride concentration in the sample using the following formula: Chloride (mg/L) = (A * N * 35450) / V Where:

-

A = volume of this compound titrant used (mL)

-

N = normality of the this compound titrant

-

V = volume of the sample (mL)

-

Toxicological Pathway and Mechanism of Action

The high toxicity of this compound is primarily due to the action of the mercuric ion (Hg²⁺). The primary mechanism of mercury toxicity at the cellular level is its high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[14][15][16] This interaction can lead to enzyme inhibition, disruption of cellular structure, and ultimately, cell death.[14][17]

The diagram above illustrates the primary mechanism of mercuric ion toxicity. After entering the cell, the mercuric ion (Hg²⁺) avidly binds to sulfhydryl groups on proteins, including critical enzymes. This binding alters the protein's conformation, leading to the formation of an inactive mercury-protein complex. The resulting enzyme inhibition disrupts essential cellular processes. Additionally, mercuric ions can induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage, ultimately culminating in apoptosis or necrosis.[1][18]

Experimental Workflow: Differentiating Hydrated and Anhydrous Forms

A key experimental challenge is to differentiate and characterize the hydrated and anhydrous forms of this compound. The following workflow outlines a logical approach to this.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Mercury nitrate monohydrate | 7783-34-8 [chemicalbook.com]

- 4. This compound monohydrate | H2HgN2O7 | CID 3084029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. resources.finalsite.net [resources.finalsite.net]

- 7. This compound | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. nemi.gov [nemi.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. prepchem.com [prepchem.com]

- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 17. education.seattlepi.com [education.seattlepi.com]

- 18. researchgate.net [researchgate.net]

Mercuric Nitrate as an Oxidizing Agent: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth examination of mercuric nitrate (Hg(NO₃)₂), focusing on its role as an oxidizing agent in various chemical contexts. It covers the fundamental principles of its oxidative action, reaction mechanisms, and specific applications in organic synthesis and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this reagent's capabilities and limitations. Quantitative data is summarized for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate critical workflows and reaction pathways.

Introduction to this compound

This compound, or mercury(II) nitrate, is an inorganic salt of mercury and nitric acid with the chemical formula Hg(NO₃)₂.[1] It typically appears as a colorless or white crystalline solid and is soluble in water and dilute acids.[2][3] The compound is synthesized by reacting elemental mercury with hot, concentrated nitric acid; using dilute nitric acid would instead produce mercury(I) nitrate.[4][5]

As a salt of mercury in its +2 oxidation state, this compound is a potent oxidizing agent and has been utilized in a range of chemical applications.[1][6] Its functions include roles in organic synthesis, the preparation of other mercury compounds, and as an analytical reagent.[1][2] However, its utility is significantly tempered by its extreme toxicity. All mercury compounds are highly toxic and can be absorbed through inhalation, ingestion, or skin contact, posing substantial health risks.[3][7] This toxicity has led to a decline in its use, particularly in applications where safer alternatives exist, such as in the historical manufacturing of felt hats—a practice linked to mercury poisoning.[1][3]

This guide will focus on the chemical properties of this compound as an oxidant, detailing its mechanisms and practical applications for a scientific audience.

Core Oxidizing Properties and Mechanism

The oxidizing power of this compound stems from the mercury(II) cation (Hg²⁺), which can act as an electron acceptor, being reduced to mercury(I) (Hg₂²⁺) or elemental mercury (Hg⁰).[6] The standard electrode potential for the Hg²⁺/Hg₂²⁺ couple provides a quantitative measure of its oxidizing strength. In aqueous solutions, the redox potential is influenced by the concentration of this compound and the pH of the medium.[8]

Free-Radical Pathways in Organic Reactions

-

The reactions are often inhibited by oxygen.[9]

-

The system can initiate the polymerization of monomers like acrylonitrile, a hallmark of free-radical processes.[9]

-

The formation of nitrate esters as products, even in aqueous solutions, points towards a homopolar mechanism.[9]

The proposed mechanism involves the generation of free radicals from the substrate (e.g., the solvent or the organomercurial itself), which then propagate a chain reaction.[9] The reduction of this compound to mercurous nitrate is a key step, implying the concurrent oxidation of the organic medium.[9] Acids have been shown to accelerate these slow reductions.[9]

Caption: Proposed free-radical pathway for organomercurial oxidation.

Applications in Organic Synthesis

This compound serves as a valuable, albeit hazardous, reagent in several synthetic transformations.

Oxidation of Organomercurials

One of the notable applications of this compound is the oxidation of organomercuric compounds. For instance, the reaction of cyclohexylthis compound with this compound in water yields cyclohexanol and cyclohexyl nitrate.[9] Similarly, treating benzylthis compound with this compound in water produces benzyl alcohol, benzaldehyde, benzoic acid, and benzyl nitrate.[9]

Regeneration of Carbonyl Compounds

This compound provides an effective method for regenerating carbonyl compounds (aldehydes and ketones) from their corresponding oximes, hydrazones, and semicarbazones.[10] These derivatives are commonly used for the protection and purification of carbonyl compounds, making their efficient deprotection a crucial synthetic step. The reaction is typically performed by refluxing the substrate with this compound on wet silica gel in a solvent like tetrahydrofuran (THF).[10] The presence of water and silica gel is reported to be essential for the reaction's success.[10]

Applications in Analytical Chemistry

Beyond synthesis, this compound is a key reagent in mercurimetry, a titrimetric method for determining the concentration of halides.

Mercurimetric Titration of Chloride

The this compound method is used for the determination of chloride ions in aqueous samples like drinking water and wastewater.[11] In an acidic solution, this compound reacts with chloride ions to form soluble, largely undissociated mercuric chloride (HgCl₂).[12]

Reaction: Hg²⁺ + 2Cl⁻ → HgCl₂

The endpoint is detected using an indicator such as diphenylcarbazone, which forms a distinct purple-colored complex with excess mercuric ions.[11][12] The pH must be carefully controlled, as a high pH can cause the precipitation of mercury oxides, while a very low pH can interfere with the indicator's color change.[11]

Caption: Experimental workflow for mercurimetric titration of chloride.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving this compound as an oxidizing agent.

Table 1: Oxidation of Cyclohexylthis compound [9]

| Reactants | Solvent | Products | Yield (%) |

|---|---|---|---|

| Cyclohexylthis compound + this compound | Water | Cyclohexanol | 40% |

| Cyclohexylthis compound + this compound | Water | Cyclohexyl nitrate | 21% |

| Cyclohexylthis compound + this compound | Methanol | Methoxycyclohexane | 8% |

| Cyclohexylthis compound + this compound | Methanol | Cyclohexyl nitrate | 31% |

Table 2: Deprotection of Oximes and Semicarbazones [10]

| Substrate | Derivative | Time (h) | Yield (%) |

|---|---|---|---|

| Benzophenone | Oxime | 3.0 | 90 |

| Acetophenone | Oxime | 2.5 | 92 |

| Cyclohexanone | Oxime | 2.0 | 95 |

| Benzyl methyl ketone | Oxime | 2.0 | 93 |

| Benzaldehyde | Semicarbazone | 3.0 | 88 |

| 4-Chlorobenzaldehyde | Semicarbazone | 3.5 | 85 |

Table 3: Redox Potentials in this compound Solutions [8]

| Hg(NO₃)₂ Concentration (M) | HNO₃ Concentration (M) | Redox Potential (mV vs. SCE) |

|---|---|---|

| 0 | 1.0 | +640 |

| 0.001 | 1.0 | > +700 |

| 0.01 | 1.0 | > +700 |

| 0.1 | 1.0 | > +700 |

Detailed Experimental Protocols

General Protocol for Regeneration of Carbonyls from Oximes[10]

This protocol describes a general method for the deprotection of oximes using this compound.

Caption: General experimental workflow for carbonyl regeneration.

Methodology:

-

A mixture of the substrate (e.g., oxime, 1 mmol), this compound monohydrate (1 mmol), silica gel (1 g), and water (1 mL) is prepared in tetrahydrofuran (THF, 10 mL).[10]

-

The mixture is heated to reflux for the time specified for the particular substrate (refer to Table 2).[10]

-

Upon completion, the reaction mixture is cooled and filtered to remove the silica gel and inorganic salts.[10]

-

The filtrate is then transferred to a separatory funnel and extracted with ethyl acetate.[10]

-

The organic layer is washed sequentially with sodium bicarbonate solution and water.[10]

-

The separated organic layer is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified carbonyl compound.[10]

Protocol for Chloride Determination by Mercurimetric Titration[11]

This protocol is based on standard methods for water analysis.

Reagents and Equipment:

-

Standard this compound Titrant (e.g., 0.0141 N)

-

Diphenylcarbazone Indicator Solution

-

Nitric Acid (HNO₃), concentrated or 0.1 N for pH adjustment

-

Standard Sodium Chloride Solution for standardization

-

Burette, flasks, and pipettes

Methodology:

-

Sample Preparation: Take a known volume of the water sample. If necessary, adjust the pH to approximately 3.0 by adding 0.1 N nitric acid dropwise.

-

Indicator Addition: Add 5-10 drops of diphenylcarbazone indicator solution to the sample. The solution may take on a yellow or pale color.

-

Titration: Titrate the sample with the standard this compound solution from a burette. Swirl the flask continuously.

-

Endpoint Determination: The endpoint is reached when the solution turns from its initial color to a distinct pink-purple, which persists for at least 30 seconds.[11]

-

Calculation: Calculate the chloride concentration using the volume of titrant used, its normality, and the initial sample volume.

Role in Drug Development and Pharmacology

Historically, mercury compounds, including phenyl this compound, have been used as pharmaceuticals, particularly as bactericides and fungicides.[13][14] In more recent times, their application has been largely restricted to use as preservatives in some drug and biological products, such as certain vaccines, nasal sprays, and ophthalmic solutions, due to their potent antimicrobial properties.[15] However, owing to the significant neurotoxicity and nephrotoxicity associated with mercury, there has been a consistent effort to reformulate products to replace mercurial preservatives with safer alternatives like benzalkonium chloride.[2][15] The direct use of this compound as an active pharmaceutical ingredient in modern medicine is virtually nonexistent due to its high toxicity.[16]

Conclusion

This compound is a powerful oxidizing agent with demonstrated utility in specific organic syntheses and analytical methods. Its ability to mediate reactions via free-radical pathways and to efficiently regenerate carbonyl compounds from their derivatives highlights its synthetic value. In analytical chemistry, it remains a standard reagent for the titrimetric determination of halides. Despite these applications, the extreme toxicity of this compound mandates stringent safety protocols and limits its widespread use. For researchers and drug development professionals, a thorough understanding of both its chemical efficacy and its profound health hazards is essential for its responsible and appropriate application.

References

- 1. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. This compound | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. Mercury(I) nitrate - Wikipedia [en.wikipedia.org]

- 5. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound|CAS 10045-94-0|RUO [benchchem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. content.ampp.org [content.ampp.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 12. Ricca Chemical - this compound [riccachemical.com]

- 13. US2131008A - Process of making phenyl this compound - Google Patents [patents.google.com]

- 14. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 15. Quantitative and Qualitative Analysis of Mercury Compounds in the List | FDA [fda.gov]

- 16. Mercury and Mercury-Containing Preparations: History of Use, Clinical Applications, Pharmacology, Toxicology, and Pharmacokinetics in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reactions of Mercuric Nitrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions of mercuric nitrate, Hg(NO₃)₂, in aqueous solutions. A thorough understanding of these reactions is critical for researchers in various fields, including chemistry, materials science, and pharmacology, where mercury compounds are utilized. This document details the hydrolysis, precipitation, redox, and complexation reactions of this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways with clear diagrams.

Core Reactions of this compound in Aqueous Solution

This compound is a colorless crystalline solid that is soluble in water.[1] However, its aqueous solutions are only stable in the presence of excess nitric acid to prevent hydrolysis.[2] The chemistry of the mercuric ion (Hg²⁺) in water is dominated by several key reaction types:

-

Hydrolysis: Reaction with water to form a series of basic salts and ultimately mercuric oxide.

-